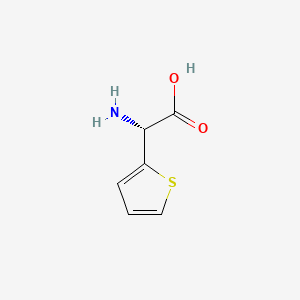

4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid” is similar in structure . It has a molecular weight of 341.83 and is a solid at room temperature . The compound is stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The compound “4-((tert-butoxycarbonyl(isopropyl)amino)methyl)benzoic acid” has a total of 44 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

The compound “(S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid” has a predicted boiling point of 453.2±40.0 °C and a predicted density of 1.181±0.06 g/cm3 . Its pKa is predicted to be 3.86±0.10 .

科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of pharmaceuticals that target various diseases. Its boronic acid moiety is particularly useful in the development of proteasome inhibitors, which are crucial in cancer therapy. The tert-butoxycarbonyl group (Boc) serves as a protective group for amines, allowing for selective reactions during drug synthesis .

Agriculture

Within the agricultural sector, the compound finds application in the synthesis of herbicides and plant growth regulators. The boronic acid component can interact with plant enzymes, altering growth patterns or protecting crops from pests .

Material Science

In material science, this compound contributes to the creation of novel polymers and coatings. The boronic acid group can form reversible covalent bonds with diols, which is beneficial for creating self-healing materials .

Environmental Science

Environmental science applications include the use of this compound in the detection and removal of environmental pollutants. Its ability to bind with various organic molecules makes it a candidate for creating sensors or filtration materials that capture contaminants .

Biochemistry

Biochemically, 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid is used in enzyme inhibition studies. It helps in understanding enzyme mechanisms and designing inhibitors for enzymes that are overactive in certain diseases .

Pharmacology

In pharmacology, the compound’s boronic acid group is significant for developing transition state inhibitors that mimic the tetrahedral intermediate of enzymatic reactions. This is particularly important in the design of drugs targeting serine proteases .

Analytical Chemistry

Analytical chemists employ this compound in chromatography and mass spectrometry to improve the detection of various analytes. Its unique structure can aid in the separation of complex mixtures or enhance the ionization of compounds in mass spectrometry .

安全和危害

The compound “(S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid” has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

属性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-10(2)16(13(17)20-14(3,4)5)12-8-6-11(7-9-12)15(18)19/h6-10,18-19H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMZVQFRDVIYPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C(C)C)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butoxycarbonyl-isopropylamino)-benzeneboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)

![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)

![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)